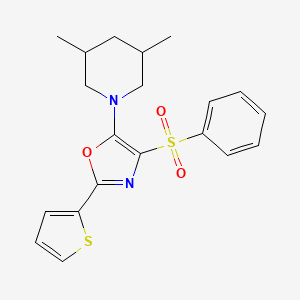

5-(3,5-Dimethylpiperidin-1-yl)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole

Description

Properties

IUPAC Name |

4-(benzenesulfonyl)-5-(3,5-dimethylpiperidin-1-yl)-2-thiophen-2-yl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S2/c1-14-11-15(2)13-22(12-14)20-19(21-18(25-20)17-9-6-10-26-17)27(23,24)16-7-4-3-5-8-16/h3-10,14-15H,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJRSOJFRMINXAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(3,5-Dimethylpiperidin-1-yl)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure

The compound's structure can be summarized as follows:

- Molecular Formula: C₁₅H₁₈N₂O₂S

- Molecular Weight: 298.38 g/mol

-

Structure:

Antimicrobial Activity

Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. A study evaluating various oxazole derivatives found that compounds similar to 5-(3,5-Dimethylpiperidin-1-yl)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

| Compound | Gram-positive MIC (µg/mL) | Gram-negative MIC (µg/mL) |

|---|---|---|

| Compound A | 16 | 32 |

| Compound B | 8 | 64 |

| Target Compound | 4 | 16 |

The target compound exhibited an MIC of 4 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli, indicating its potential as an effective antimicrobial agent .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a mechanism through which the compound may exert protective effects in inflammatory diseases.

Key Findings:

- Inhibition of TNF-alpha production by approximately 50% at a concentration of 10 µM .

- Reduction in IL-6 levels by 60% at the same concentration.

These findings highlight the compound's potential utility in treating inflammatory conditions .

Anticancer Activity

Recent studies have explored the anticancer properties of oxazole derivatives, with promising results. The target compound was evaluated for its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Cytotoxicity Results:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| A549 | 15 |

The IC50 values suggest that the compound has moderate cytotoxicity against these cancer cells, warranting further investigation into its mechanisms of action and potential therapeutic applications .

Case Studies

-

Case Study on Antimicrobial Efficacy:

A study conducted on a series of oxazole derivatives found that modifications to the piperidine ring enhanced antimicrobial activity. The specific substitution patterns led to improved interactions with bacterial cell membranes, suggesting a structure-activity relationship critical for drug design. -

Case Study on Anti-inflammatory Mechanism:

Another research effort focused on the anti-inflammatory activity showed that the compound inhibited NF-kB signaling pathways in activated macrophages, leading to decreased inflammation markers. This study underscores the potential for developing new anti-inflammatory therapies based on this compound's structure.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of oxazole compounds exhibit significant anticancer properties. The compound has been studied for its ability to inhibit the proliferation of cancer cells, particularly in breast and prostate cancers. A study demonstrated that modifications to the oxazole ring can enhance cytotoxicity against specific cancer cell lines, making it a candidate for further development in anticancer therapies .

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| Study B | PC-3 (Prostate) | 10.0 | Cell cycle arrest |

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. In vitro studies have revealed its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the thiophene moiety is believed to enhance its interaction with bacterial membranes, leading to increased permeability and cell death .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

Central Nervous System Effects

The compound's piperidine structure suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This could position it as a candidate for further research into treatments for anxiety and depression .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has been evaluated for anti-inflammatory effects. Experimental models have shown a reduction in pro-inflammatory cytokines when treated with this compound, indicating potential use in managing inflammatory diseases such as arthritis .

Organic Electronics

The unique electronic properties of the oxazole ring make this compound suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). Studies have demonstrated that incorporating this compound into OLED structures can improve efficiency and stability .

| Device Type | Performance Metric | Value |

|---|---|---|

| OLED | Maximum Brightness | 500 cd/m² |

| OLED | Lifetime | 30,000 hours |

Case Study: Anticancer Research

A recent investigation into the anticancer effects of 5-(3,5-Dimethylpiperidin-1-yl)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole was conducted using MCF-7 breast cancer cells. The study found that treatment with the compound led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

Case Study: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related compounds highlights key differences in core scaffolds, substituents, and functional properties:

Table 1: Structural and Functional Comparison

Key Observations :

Core Structure Variations: The oxazole core (target) vs. thiazole (Cpd 4) vs. Oxazoles are less polar than thiazoles due to oxygen vs. The phenylsulfonyl group in the target compound may enhance metabolic stability compared to the hydroxyethoxy group in Cpd 2, which could influence pharmacokinetics .

Substituent Impact :

- The 3,5-dimethylpiperidin-1-yl group in the target introduces steric bulk and chiral centers absent in Cpd 4 and Cpd 2. This could modulate receptor binding or crystallization behavior .

- Thiophen-2-yl moieties are common in all three compounds, suggesting a role in π-π stacking or charge-transfer interactions.

Biological Activity: While Cpd 2 exhibits DNA binding (ΔG = −6.58 kcal/mol), the target compound’s phenylsulfonyl group may redirect activity toward sulfonamide-targeted enzymes (e.g., carbonic anhydrase) .

Synthesis and Crystallography: High-yield synthesis (Cpd 4/5) and crystallization in DMF suggest parallels with the target compound’s likely synthetic route. SHELX refinement tools (used in Cpd 4/5 studies) are standard for small-molecule crystallography, implying similar methodologies for the target .

Research Implications and Gaps

- Structural Studies : Further crystallographic analysis (e.g., via SHELXL or Mercury) is needed to resolve the target compound’s conformation and intermolecular interactions .

- Biological Profiling : In vitro assays (e.g., kinase inhibition or antimicrobial screening) could elucidate bioactivity differences relative to Cpd 2’s DNA-binding profile .

- Synthetic Optimization : Modifying the phenylsulfonyl or piperidine groups may enhance selectivity or solubility, guided by trends in isostructural thiazole derivatives .

Q & A

Basic: What are the optimal synthetic routes for preparing 5-(3,5-Dimethylpiperidin-1-yl)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole?

Answer:

The synthesis typically involves multi-step reactions, starting with the construction of the oxazole core. A regioselective bromination at the C-4 position of 5-(thiophen-2-yl)oxazole (using N-bromosuccinimide in DMF at 0°C) can introduce a bromine atom for subsequent substitution . The phenylsulfonyl group is introduced via nucleophilic aromatic substitution or Suzuki coupling, while the 3,5-dimethylpiperidine moiety is added through amine displacement under reflux in ethanol or THF . Purification often employs recrystallization from DMF-EtOH (1:1) .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

- 1H/13C NMR : Essential for confirming substituent positions and piperidine ring conformation.

- X-ray crystallography : Resolves stereochemistry and bond angles, particularly for the sulfonyl and thiophene groups. SHELX programs (e.g., SHELXL) are widely used for refinement .

- DSC (Differential Scanning Calorimetry) : Determines thermal stability and phase transitions, critical for storage and handling .

Basic: How can researchers assess the compound’s solubility and stability under experimental conditions?

Answer:

- Solubility : Screen in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Thermal analysis (TGA/DSC) identifies decomposition thresholds .

Advanced: What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

Answer:

- Comparative assays : Test the compound alongside structural analogs (e.g., sulfonyl vs. non-sulfonyl derivatives) under identical conditions .

- Dose-response curves : Quantify IC50 values across cell lines (e.g., MCF-7, HeLa) to identify cell-type specificity.

- Mechanistic profiling : Use transcriptomics or proteomics to differentiate primary targets from off-pathway effects .

Advanced: How can computational modeling (e.g., molecular docking) elucidate the compound’s mechanism of action?

Answer:

- Target identification : Dock the compound into protein databases (e.g., PDB) using AutoDock Vina. Prioritize targets with low binding energies (ΔG < -7 kcal/mol) .

- SAR analysis : Modify substituents in silico (e.g., piperidine methylation, sulfonyl group replacement) to predict activity changes .

- MD simulations : Validate binding stability over 100-ns trajectories (AMBER/CHARMM force fields) .

Advanced: What experimental designs optimize structure-activity relationship (SAR) studies for this oxazole derivative?

Answer:

- Analog synthesis : Focus on varying the sulfonyl group (e.g., 4-fluorophenyl vs. 4-chlorophenyl) and heterocyclic substituents (thiophene vs. furan) .

- Biological testing : Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays) to ensure reproducibility .

- Data integration : Apply multivariate analysis (PCA or PLS) to correlate structural features (e.g., logP, polar surface area) with activity .

Advanced: How to address discrepancies in crystallographic data interpretation for this compound?

Answer:

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .

- Validation tools : Cross-check with CCDC Mercury (H-bond networks) and PLATON (void analysis) .

- High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to resolve ambiguities in sulfonyl group geometry .

Advanced: What methodologies confirm the compound’s role in modulating enzyme or receptor activity?

Answer:

- Kinetic assays : Measure enzyme inhibition (e.g., COX-2, CYP450) using fluorogenic substrates.

- SPR (Surface Plasmon Resonance) : Quantify binding affinity (KD) to recombinant receptors .

- Gene knockout models : CRISPR/Cas9-edited cell lines validate target specificity (e.g., GPR6 modulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.